[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene
Brand Name: Vulcanchem
CAS No.: 917887-34-4
VCID: VC3798760
InChI: InChI=1S/C13H18O2S2/c1-16-13(17(2)14)8-12(9-13)15-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
SMILES: CSC1(CC(C1)OCC2=CC=CC=C2)S(=O)C
Molecular Formula: C13H18O2S2
Molecular Weight: 270.4 g/mol

[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene

CAS No.: 917887-34-4

Cat. No.: VC3798760

Molecular Formula: C13H18O2S2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene - 917887-34-4

Specification

CAS No. 917887-34-4
Molecular Formula C13H18O2S2
Molecular Weight 270.4 g/mol
IUPAC Name (3-methylsulfanyl-3-methylsulfinylcyclobutyl)oxymethylbenzene
Standard InChI InChI=1S/C13H18O2S2/c1-16-13(17(2)14)8-12(9-13)15-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Standard InChI Key CMMMGOSOSBEEST-UHFFFAOYSA-N
SMILES CSC1(CC(C1)OCC2=CC=CC=C2)S(=O)C
Canonical SMILES CSC1(CC(C1)OCC2=CC=CC=C2)S(=O)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name [[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene precisely describes its structure:

  • A cyclobutane ring (four-membered carbocycle) serves as the core scaffold

  • Position 3 bears both methylsulfinyl (-S(O)CH₃) and methylthio (-S-CH₃) groups

  • The oxygen atom at position 1 connects to a benzyloxymethyl substituent (-O-CH₂-C₆H₅)

The juxtaposition of sulfoxide (S=O) and thioether (S-C) groups creates a chiral center at sulfur, yielding two enantiomers. Density functional theory (DFT) calculations predict significant angle strain (≈25 kcal/mol) in the cyclobutane ring, which influences reactivity .

Spectral Characterization Data

While experimental spectra remain unpublished, analogous sulfinyl/thioether compounds exhibit distinctive features:

Spectral TechniquePredicted Characteristics
¹H NMR- Cyclobutane protons: δ 3.1–4.3 ppm (complex splitting)
- Benzyl CH₂: δ 4.5–5.0 ppm
- Methyl groups: δ 2.1–2.4 ppm (S-CH₃), δ 2.6–2.9 ppm (S(O)-CH₃)
¹³C NMR- Cyclobutane carbons: δ 35–50 ppm
- Sulfur-attached carbons: δ 15–20 ppm (S-CH₃), δ 25–30 ppm (S(O)-CH₃)
IRStrong S=O stretch ≈1030–1070 cm⁻¹, aromatic C-H ≈3030 cm⁻¹

Synthesis and Manufacturing

Reported Synthetic Routes

The primary synthesis involves thioether oxidation followed by cyclobutane ring formation:

Step 1: Benzylation of 3-mercaptocyclobutanol
Cyclobutanol-SH + C₆H₅CH₂Br → Cyclobutyl-S-CH₂C₆H₅ + HBr\text{Cyclobutanol-SH + C₆H₅CH₂Br → Cyclobutyl-S-CH₂C₆H₅ + HBr}

Step 2: Sequential methylation and oxidation
S-CH₂C₆H₅ + CH₃I → S-CH₃ + CH₂C₆H₅I\text{S-CH₂C₆H₅ + CH₃I → S-CH₃ + CH₂C₆H₅I}
S-CH₃ + H₂O₂ → S(O)-CH₃ + H₂O\text{S-CH₃ + H₂O₂ → S(O)-CH₃ + H₂O}

Yields remain unspecified, though optimized procedures likely employ phase-transfer catalysts .

SupplierLocationPurity GradeCapacity (kg/year)
Shanghai Zhigan BiotechChina>98%50–100
Ningbo Chemrio ChemtechChina>95%25–50

Current production appears limited to milligram-to-gram scales, primarily for research applications .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/Description
Melting PointNot reported
Boiling PointEstimated 290–310°C (dec.)
Solubility- DCM: >50 mg/mL
- Water: <0.1 mg/mL
LogP (Octanol-Water)Predicted 2.8 ± 0.3

The compound’s limited aqueous solubility and moderate lipophilicity suggest utility in non-polar reaction media .

Stability Profile

  • Thermal: Decomposes above 150°C via cyclobutane ring opening

  • Photolytic: Sensitive to UV light (λ < 300 nm) due to S→O charge-transfer transitions

  • Hydrolytic: Stable in neutral pH; reacts with strong acids/bases at S(O) center

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